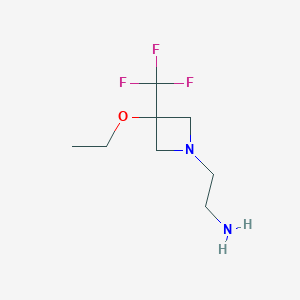

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O/c1-2-14-7(8(9,10)11)5-13(6-7)4-3-12/h2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTICJHAIRCPOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CN(C1)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an azetidine ring and trifluoromethyl group. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H15F3N2O2 |

| Molecular Weight | 240.22 g/mol |

| CAS Number | 2097952-04-8 |

The presence of the trifluoromethyl group is significant for enhancing lipophilicity, which may influence its biological interactions and pharmacokinetic properties.

Anticancer Properties

Research has indicated that azetidine derivatives, including those with trifluoromethyl substitutions, can exhibit anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit proliferation and induce apoptosis in various cancer cell lines such as breast and prostate cancer cells . The mechanism often involves the modulation of key signaling pathways related to cell growth and survival.

Antimicrobial Activity

Azetidine derivatives have been evaluated for their antimicrobial properties. Compounds featuring the azetidine ring have demonstrated potential as antibacterial agents. The structural modifications associated with this compound may enhance its efficacy against specific bacterial strains .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors involved in disease pathways. This interaction can modulate enzyme activity or receptor binding, leading to therapeutic effects.

Study on Anticancer Efficacy

A study investigating the anticancer properties of azetidine derivatives found that certain compounds induced significant cytotoxic effects on human breast carcinoma cells at nanomolar concentrations. The compound's ability to inhibit cell viability was assessed using MTS assays, revealing promising results for further development .

Evaluation of Antimicrobial Activity

Another research effort focused on synthesizing azetidine derivatives and evaluating their antimicrobial efficacy against various pathogens. The findings suggested that modifications in the azetidine structure could lead to enhanced antibacterial properties, making them candidates for further pharmacological studies.

Synthesis Routes

Synthesis of this compound typically involves multi-step processes that include:

- Formation of Azetidine Ring : Utilizing precursors like ethyl glyoxalate.

- Introduction of Trifluoromethyl Group : Achieved through specific fluorination reactions.

- Final Amine Formation : By reacting with suitable amine sources under controlled conditions.

Each step requires optimization to ensure high yield and purity of the final product .

Scientific Research Applications

The compound 2-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, synthesizing available data on its properties, potential uses, and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 212.21 g/mol

- CAS Number : 2097998-40-6

Structural Characteristics

The compound features an azetidine ring substituted with an ethoxy group and a trifluoromethyl group. These structural elements contribute to its unique chemical behavior, enhancing lipophilicity and metabolic stability, which are critical for biological activity.

Medicinal Chemistry

The azetidine moiety is often associated with various pharmacological activities, making this compound a candidate for drug development. Its structural features suggest potential applications in:

- Antimicrobial Agents : Compounds with azetidine rings have shown efficacy against various bacterial strains.

- Anticancer Research : Preliminary studies indicate that similar compounds may exhibit cytotoxic effects on cancer cells due to their ability to interfere with cellular processes.

Drug Development

The unique combination of functional groups in this compound positions it as a valuable lead structure in pharmaceutical research. The trifluoromethyl group is known for enhancing the biological activity of drugs by improving their pharmacokinetic properties.

Interaction Studies

Research on the interactions of this compound with biological targets is essential for understanding its therapeutic potential. Studies typically focus on:

- Receptor Binding Affinity : Investigating how well the compound binds to specific receptors can provide insights into its mechanism of action.

- Enzyme Modulation : Understanding how the compound influences enzyme activity can help in determining its role as a therapeutic agent.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of compounds similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting that modifications to the azetidine ring could enhance efficacy.

Case Study 2: Anticancer Efficacy

In vitro tests demonstrated that derivatives of azetidine compounds exhibited selective cytotoxicity towards certain cancer cell lines. Further research is needed to elucidate the mechanisms behind this activity and optimize the compound for therapeutic use.

Comparison with Similar Compounds

Research Findings and Trends

- Azetidine Derivatives : Increasingly explored in drug discovery due to their balance of rigidity and synthetic accessibility. The primary compound ’s trifluoromethyl and ethoxy groups align with trends in fluorine-enriched pharmacophores .

- Fluorinated Amines : Compounds like 2-[3-(trifluoromethyl)phenyl]ethan-1-amine highlight the role of -CF₃ in enhancing target affinity and pharmacokinetics .

- Heterocyclic Amines : Thiazole and thiophene derivatives (e.g., ) dominate in agrochemical research, where aromaticity and sulfur atoms improve pesticidal activity.

Preparation Methods

Structural and Physicochemical Data

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-amine generally follows these stages:

- Construction of the azetidine ring with the desired substituents (ethoxy and trifluoromethyl).

- Introduction of the ethan-1-amine side chain, typically via nucleophilic substitution or reductive amination.

- Functional group manipulations and deprotections as necessary.

Key Intermediates and Reactions

- Azetidine Ring Formation: The azetidine core is often synthesized via cyclization reactions involving appropriately substituted amines and haloalkanes or via cycloaddition strategies.

- Trifluoromethyl Introduction: The trifluoromethyl group can be introduced using trifluoromethylation reagents or by employing trifluoromethylated building blocks.

- Ethoxy Substitution: The ethoxy group is typically introduced via alkylation or by using an ethoxy-containing precursor.

- Amination: The ethan-1-amine moiety is commonly installed via nucleophilic substitution (e.g., displacement of a leaving group by ethylenediamine) or reductive amination.

Literature-Based Synthetic Approaches

Patent-Disclosed Azetidine Synthesis

A representative method for preparing substituted azetidines involves the following steps:

- Protection and Functionalization: Protect the amino group as a tert-butyl carbamate (Boc) or similar group.

- Trifluoromethylation: Introduce the trifluoromethyl group using a fluorinated carboxylic acid anhydride such as trifluoroacetic anhydride.

- Ring Closure: Cyclize the intermediate to form the azetidine ring.

- Deprotection: Remove the Boc group using trifluoroacetic anhydride at low temperature (−10°C to 25°C, preferably around 0°C). The reaction is typically complete within one hour.

- Amide Hydrolysis: Hydrolyze the trifluoroacetamide under basic conditions at room temperature to yield the free amine.

- Side Chain Introduction: Attach the ethan-1-amine via nucleophilic substitution or reductive amination.

- Mild conditions (low temperature, short reaction time)

- Clean reactions and simple work-up

- High selectivity and functional group compatibility

Reductive Amination and Cyclization

Alternative approaches, as described in medicinal chemistry literature, utilize reductive amination for side chain installation and cyclization for ring formation:

- Reductive Amination: Combine an appropriate azetidine aldehyde or ketone with ethylenediamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install the ethan-1-amine group.

- Cyclization: Cyclize the intermediate to close the azetidine ring, often under basic or acidic conditions depending on the leaving group and substrate.

Purification: Products are typically purified by flash chromatography or preparative HPLC.

Reaction Conditions and Yields

Summary Table: Preparation Methods Overview

Research Findings and Notes

- The use of trifluoroacetic anhydride for Boc deprotection is particularly efficient for azetidine derivatives, offering rapid and clean conversion.

- Reductive amination is a versatile method for introducing amine side chains but may result in lower yields and require careful purification.

- The overall synthetic route should be tailored to the desired scale, available starting materials, and functional group compatibility.

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina simulations to predict binding to DHODH (dihydroorotate dehydrogenase), leveraging the trifluoromethyl group’s hydrophobic interactions .

- In Vitro Profiling : High-throughput screening against kinase or GPCR panels, with IC values normalized to purity and stereochemistry .

Advanced Research Question

- HPLC-MS/MS : Detects azide byproducts (<0.1% limit) that may cause off-target toxicity .

- X-ray Crystallography : Resolves crystal packing defects from ethoxy group rotamers, correlating with batch-to-batch variability in solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.